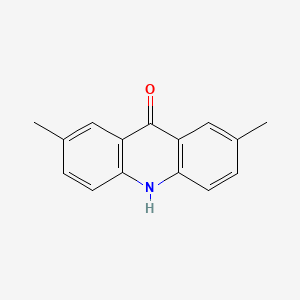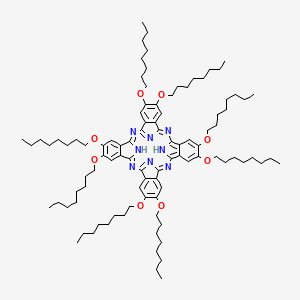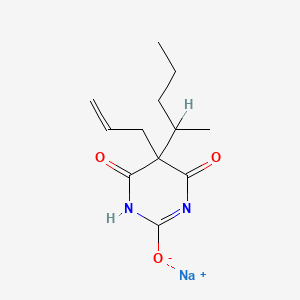
Secobarbital sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secobarbital sodium salt, commonly known by its trade name Seconal, is a barbiturate derivative with significant anaesthetic, anticonvulsant, sedative, and hypnotic properties . It was first patented in 1934 and has been used primarily for the treatment of insomnia, epilepsy, and as a preoperative medication to induce anaesthesia and reduce anxiety . Despite its therapeutic benefits, this compound has a high potential for abuse and addiction, leading to its decline in medical use .
Métodos De Preparación
Secobarbital sodium salt can be synthesized through various chemical routes. One common method involves the reaction of malonic acid derivatives with urea in the presence of a strong base to form barbituric acid. This intermediate is then alkylated with appropriate alkyl halides to produce secobarbital . Industrial production typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Secobarbital sodium salt undergoes several types of chemical reactions, including:
Oxidation: Secobarbital can be oxidized to form various metabolites, primarily in the liver.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Secobarbital can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the barbiturate ring.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Secobarbital sodium salt has been extensively studied for its various applications in scientific research:
Mecanismo De Acción
Secobarbital sodium salt exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex . This binding increases the duration of chloride ion channel opening, thereby enhancing the inhibitory effect of GABA in the central nervous system . The prolonged inhibitory effect leads to sedation, hypnosis, and anticonvulsant effects .
Comparación Con Compuestos Similares
Secobarbital sodium salt is part of the barbiturate family, which includes compounds such as phenobarbital, pentobarbital, and amobarbital . Compared to these compounds, secobarbital has a shorter duration of action and a higher potential for abuse . Its unique chemical structure, characterized by the presence of an allyl and a pentyl group, distinguishes it from other barbiturates .
Similar Compounds
Phenobarbital: Used primarily as an anticonvulsant.
Pentobarbital: Used for its sedative and hypnotic properties.
Amobarbital: Used as a sedative and preanesthetic agent.
This compound’s distinct pharmacokinetic profile and higher abuse potential make it less favorable for long-term therapeutic use compared to its counterparts .
Propiedades
Fórmula molecular |
C12H17N2NaO3 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
AXXJTNXVUHVOJW-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
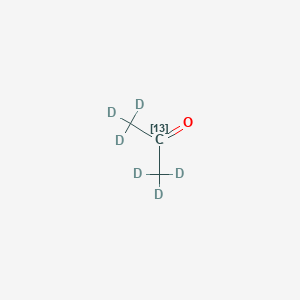

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
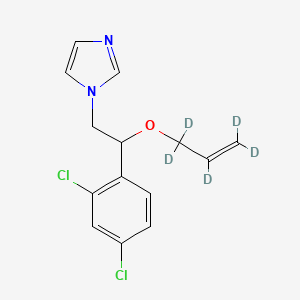
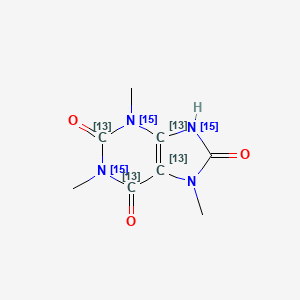

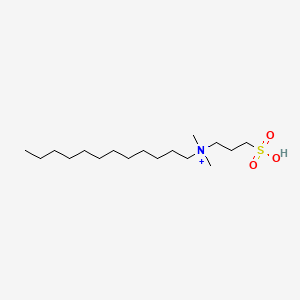
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
